molecular formula C16H18ClN3OS B6919700 N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide

N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6919700
M. Wt: 335.9 g/mol
InChI Key: CVICRIIQWDFAQB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a thiazole ring, and a carboxamide group

Properties

IUPAC Name

N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-11-18-10-15(22-11)16(21)19-13-9-12(17)5-6-14(13)20-7-3-2-4-8-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVICRIIQWDFAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-piperidin-1-ylphenyl)-2-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its thiazole ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

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